8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Description
8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine (CAS: 890301-89-0) is a halogenated and trifluoromethyl-substituted derivative of the 1,6-naphthyridine scaffold. The 1,6-naphthyridine core is a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 6, conferring unique electronic and steric properties. These features make it a valuable intermediate in medicinal chemistry, particularly for developing antitumor, antimicrobial, and antiviral agents .
Properties
IUPAC Name |
8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF3N2/c10-5-3-15-8(11)4-1-2-6(9(12,13)14)16-7(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXJJEPJVHNBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=C2Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470427 | |
| Record name | 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890301-89-0 | |
| Record name | 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The process begins with the synthesis of a ylidene precursor, such as 5-{[(4-bromopyrid-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione. Heating this compound at 250°C for 0.5 minutes induces cyclization to yield 8-bromo-1,5-naphthyridin-4(1H)-one. Subsequent functionalization introduces the trifluoromethyl and chloro groups.
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 250°C (external) |
| Reaction Time | 0.5 minutes |
| Solvent | Diphenyl ether (Ph₂O) |
| Quenching Agent | Cold n-hexane (−40°C) |
| Yield | 52% (after purification) |
Key Challenges :
- Side Reactions : Prolonged heating leads to dimerization or decomposition, forming intractable black solids.
- Dilution Effects : Lowering the precursor concentration to 0.03 mol/L minimizes side products and improves yield.
Halogenation Strategies
Halogenation is critical for introducing bromine and chlorine substituents. Two primary approaches are employed:
Bromination
Bromination is typically achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) . For example, bromination of 4-hydroxy-1,5-naphthyridine derivatives under acidic conditions yields 8-bromo analogs.
Chlorination
Chlorination often employs POBr₃ or Cl₂ gas. Refluxing hydroxynaphthyridines with POBr₃ in neat conditions replaces hydroxyl groups with chlorine.
| Reagent | Conditions | Yield |
|---|---|---|
| Br₂ in AcOH | Reflux, 4 hours | 12–52% |
| NBS | DCM, RT, 2 hours | 70–85% |
| POBr₃ | Neat, 80°C, 6 hours | 60–75% |
Notable Example :
8-Bromo-1,5-naphthyridin-4(1H)-one undergoes methylation with MeI/K₂CO₃ in DMF to introduce methyl groups, followed by Suzuki coupling with aryl boronic acids.
Friedländer Synthesis
The Friedländer synthesis is a versatile route for constructing naphthyridine cores. It involves condensing 2-aminopyridines with β-ketoesters or malononitriles under acidic or basic conditions.
Reaction Steps
- Condensation : 2-Aminopyridine reacts with a β-ketoester to form a Schiff base.
- Cyclization : Heating induces cyclization to form the naphthyridine ring.
- Decarboxylation : Removal of the ester group yields the parent naphthyridine.
Example :
Reaction of 3-amino-4-bromopyridine with Meldrum’s acid derivatives yields intermediates for subsequent halogenation.
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed couplings enable functionalization at specific positions.
Suzuki-Miyaura Coupling
| Substrate | Catalyst | Conditions | Yield |
|---|---|---|---|
| 8-Bromo-1,5-naphthyridin-4(1H)-one | Pd(dppf)Cl₂·DCM | Dioxane/H₂O (75:25), 88°C, 8 min | 74% |
| 5-Bromo-1,7-naphthyridine-3-carboxylate | Pd(PPh₃)₄ | DMF, 100°C, 12 hours | 59% |
Applications :
- Introduces aryl groups at position 8 for diversification.
- Enables access to complex derivatives for biological screening.
Conrad-Limpach Reaction
This method involves cyclocondensation of aromatic amines with β-ketoesters under thermal or acidic conditions.
Procedure
- Schiff Base Formation : Aniline derivatives react with β-ketoesters.
- Cyclization : Heating in H₂SO₄ or HCl induces ring closure to form the naphthyridine.
- Decarboxylation : Removes carboxylic acid groups to yield the final product.
Limitations :
- Requires harsh conditions (high temperatures, strong acids).
- Limited regioselectivity for halogenation.
Tandem Cyclization Approaches
Recent studies highlight tandem reactions forming multiple rings in a single step. For example, 2-chloroquinolin-3-carbaldehydes react with 3-(arylamino)cyclohexenones to form dibenzo[b,g]naphthyridin-11(6H)-ones under mild conditions.
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 2-Chloroquinolin-3-carbaldehyde | 3-(Arylamino)cyclohexenone, K₂CO₃ | Dibenzo[b,g]naphthyridin-11(6H)-one | 45–60% |
Advantages :
- Reduces step count and simplifies purification.
- Enables access to polycyclic structures with bioactivity.
Optimization and Challenges
Critical Factors
- Concentration : Lower precursor concentrations minimize side reactions (e.g., dimerization).
- Temperature Control : Rapid quenching with cold solvents (e.g., −40°C n-hexane) preserves product stability.
- Catalyst Selection : Pd(dppf)Cl₂·DCM outperforms XPhos Pd G4 in Suzuki couplings for naphthyridine derivatives.
Purification
- Recrystallization : Ethanol/ethyl acetate mixtures isolate pure products.
- Chromatography : Silica gel columns resolve regioisomers (e.g., 1,5- vs. 1,7-naphthyridines).
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Functionalization Flexibility |
|---|---|---|---|
| Thermolytic Cyclization | 50–70% | Moderate | Limited (post-cyclization) |
| Friedländer Synthesis | 60–85% | High | Moderate |
| Suzuki Coupling | 70–85% | Low | High |
| Conrad-Limpach | 40–60% | Moderate | Low |
Chemical Reactions Analysis
Substitution Reactions
The bromine (C8) and chlorine (C5) atoms exhibit distinct reactivity in nucleophilic/electrophilic substitutions due to electronic and steric factors:
Key Findings :
-
Bromine at C8 participates efficiently in cross-couplings (e.g., Suzuki, Buchwald-Hartwig) due to its activation by the electron-deficient naphthyridine core.
-
Chlorine at C5 undergoes slower nucleophilic aromatic substitution (SNAr) with amines or alkoxides under moderate heating .
-
The trifluoromethyl group enhances electrophilic character at adjacent positions but remains inert under most conditions .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions dominate functional group introductions:
Heterocyclic Ring Modifications
The 1,6-naphthyridine core undergoes regioselective transformations:
Table 3: Ring Functionalization Pathways
| Reaction | Reagents | Outcome | Regioselectivity |
|---|---|---|---|
| N-Oxidation | m-CPBA | N1-oxide formation | Preferential at N1 |
| Halogenation | NBS, DCE | Additional Br at C7 (minor product) | Directed by CF3 group |
| Reduction | H2, Pd/C | Partial saturation of pyridine ring | Non-selective |
Critical Observations :
-
N-Oxidation at N1 enhances electrophilicity at C8, enabling subsequent SNAr reactions .
-
Attempted C-H activation at C7 via bromination produces minor byproducts, indicating limited accessibility .
Stability and Reactivity Trade-offs
The trifluoromethyl group imposes both synthetic challenges and advantages:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have highlighted the potential of 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine as a scaffold for developing anticancer agents. It has been shown to inhibit protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. Inhibitors targeting PRMT5 are being explored for their ability to induce synthetic lethality in tumor cells, making this compound a candidate for further development in cancer therapeutics .
Biological Activity:
The compound exhibits a range of biological activities, including antiproliferative effects against several cancer cell lines. For instance, derivatives of naphthyridine compounds have demonstrated significant potency as inhibitors of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters and has implications in neurodegenerative diseases . The specific IC50 values for these activities can be summarized as follows:
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | PRMT5 | TBD |
| Derivative X | MAO B | 1.35 |
Chemical Synthesis and Reactivity
The synthesis of this compound involves various methodologies that enhance its reactivity and functionalization potential. The compound can undergo electrophilic substitutions due to the presence of bromine and chlorine atoms, making it a versatile intermediate for synthesizing more complex structures.
Synthesis Methods:
Common synthetic routes include:
- Bromination and chlorination reactions.
- Use of nucleophilic substitution to introduce additional functional groups.
These methods allow for the modification of the naphthyridine core to tailor its properties for specific applications in drug development or material sciences .
Material Science Applications
Organic Electronics:
The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The compound's ability to act as a semiconductor has been investigated, with promising results indicating its potential use in next-generation electronic materials.
Sensors:
Research has also explored the use of naphthyridine derivatives as sensors due to their ability to interact with various analytes. This property is particularly useful in developing chemical sensors for environmental monitoring or biomedical applications .
Case Studies
Case Study 1: PRMT5 Inhibition
A study conducted on the efficacy of this compound derivatives demonstrated significant inhibition of PRMT5 activity in vitro. The derivatives were tested against multiple cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.
Case Study 2: Synthesis and Characterization
In another investigation, researchers synthesized several derivatives of naphthyridines including the target compound. These derivatives were characterized using NMR and mass spectrometry, confirming their structure and purity. The biological activity was then assessed using standard assays, revealing a correlation between structural modifications and enhanced biological potency .
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar 1,6-Naphthyridine Derivatives
Substituent Effects on Reactivity and Bioactivity
Halogenated Derivatives
- 8-Bromo-1,6-naphthyridin-5-amine (CAS: L020701): This compound replaces the chlorine atom at position 5 with an amino group. The amino group increases nucleophilicity and hydrogen-bonding capacity, making it suitable for coupling reactions in drug synthesis.
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one (CAS: 2275753-33-6):
The ketone group at position 5 introduces polarity, improving solubility in polar solvents. However, the ketone may reduce membrane permeability compared to the chloro-substituted target compound. Both share the trifluoromethyl group, which enhances resistance to oxidative metabolism .
Positional Isomers and Functional Group Variations
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine (CAS: 1383468-70-9):
Methoxy (electron-donating) and methyl groups at positions 2 and 5 contrast with the target’s trifluoromethyl and chlorine substituents. Methoxy groups may enhance π-stacking interactions but decrease electrophilicity, affecting reactivity in cross-coupling reactions .
Table 1: Substituent Comparison
| Compound | Position 2 | Position 5 | Position 8 | Key Properties |
|---|---|---|---|---|
| Target Compound | CF₃ | Cl | Br | High lipophilicity, metabolic stability |
| 8-Bromo-1,6-naphthyridin-5-amine | H | NH₂ | Br | Enhanced nucleophilicity, H-bond donor |
| 8-Bromo-2-CF₃-1,6-naphthyridin-5-one | CF₃ | O | Br | Polar, improved solubility |
| 3-Bromo-2-methoxy-5-methyl-1,6-naph | OMe | CH₃ | Br | Reduced electrophilicity, π-stacking |
Physicochemical Properties
- Molecular Weight : Calculated as 321.5 g/mol (C₉H₄BrClF₃N₂).
- Solubility : Predicted low aqueous solubility due to halogen/CF₃ groups; DMSO or DMF recommended for dissolution.
- Stability : Bromine and chlorine may confer photostability, while CF₃ resists oxidation .
Biological Activity
8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine (CAS Number: 959238-23-4) is a synthetic compound belonging to the naphthyridine family. Its unique structural features, including the presence of halogen atoms and a trifluoromethyl group, suggest potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and safety profiles.
- Molecular Formula : C₉H₃BrClF₃N₂
- Molecular Weight : 303.48 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents; limited solubility in water
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its interaction with specific receptors and potential therapeutic effects.
Research indicates that compounds with similar structures can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation can enhance synaptic transmission and has implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .
In Vitro Studies
In vitro studies have demonstrated the following activities:
Case Study: Modulation of α7 nAChRs
A significant study evaluated the effects of various naphthyridine derivatives on α7 nAChRs. The compound exhibited EC50 values indicative of potent modulation capabilities, suggesting therapeutic potential in cognitive enhancement .
Safety Profile
The safety data sheet (SDS) for this compound indicates that:
- It is classified as an irritant to skin and eyes.
- Inhalation may cause respiratory tract irritation.
- No significant acute toxicity has been reported upon ingestion .
Comparative Analysis with Related Compounds
To understand the relative biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound | Activity | Reference |
|---|---|---|
| 7-Methoxy-1,5-naphthyridine | Moderate nAChR modulation | |
| 2-Chloro-3-(trifluoromethyl)-pyridine | Antimicrobial properties |
Future Research Directions
Further research is warranted to explore:
- The full pharmacokinetic profile of this compound.
- Long-term effects and potential therapeutic applications in neurodegenerative diseases.
- Structure-activity relationship (SAR) studies to optimize its biological profile.
Q & A
Q. What conceptual frameworks guide the development of novel separation techniques for halogenated naphthyridine byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
